5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid 5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17712803
InChI: InChI=1S/C19H29NO5/c1-3-15(2)12-24-13-17(11-18(21)22)9-10-20-19(23)25-14-16-7-5-4-6-8-16/h4-8,15,17H,3,9-14H2,1-2H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C19H29NO5
Molecular Weight: 351.4 g/mol

5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid

CAS No.:

Cat. No.: VC17712803

Molecular Formula: C19H29NO5

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid -

Specification

Molecular Formula C19H29NO5
Molecular Weight 351.4 g/mol
IUPAC Name 3-(2-methylbutoxymethyl)-5-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C19H29NO5/c1-3-15(2)12-24-13-17(11-18(21)22)9-10-20-19(23)25-14-16-7-5-4-6-8-16/h4-8,15,17H,3,9-14H2,1-2H3,(H,20,23)(H,21,22)
Standard InChI Key ZSHMOZSVYHUTQG-UHFFFAOYSA-N
Canonical SMILES CCC(C)COCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Introduction

5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid is a complex organic compound that falls under the category of amino acids and derivatives. It features a benzyloxycarbonyl group attached to an amino acid structure, which is a variant of isoleucine, with additional substituents that enhance its solubility and reactivity. This compound is particularly useful in biochemistry and pharmaceutical applications due to its unique structural and functional properties.

Synthesis and Purification

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and assess purity.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate starting materials, often involving amino acid derivatives.

  • Protection and Activation: The amino group is protected with a benzyloxycarbonyl group, and the carboxyl group is activated for further reactions.

  • Substitution Reactions: The introduction of the 2-methylbutoxy group involves substitution reactions under controlled conditions.

  • Purification: Final purification steps involve chromatographic methods to achieve high purity.

Applications and Mechanism of Action

This compound is primarily used as a building block in peptide synthesis. When incorporated into peptides, it can influence biological activity by interacting with enzymes or receptors due to its unique side chains. The benzyloxycarbonyl group enhances stability against enzymatic degradation, making it suitable for therapeutic applications.

Applications Table

ApplicationDescription
Peptide SynthesisBuilding block for peptides
Therapeutic UseEnhances stability against enzymatic degradation
Biochemical ResearchUseful in studying protein interactions and modifications

Research Findings and Future Directions

Research on 5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid highlights its potential in biochemistry and medicinal chemistry. Future studies may focus on optimizing its synthesis, exploring new applications in drug development, and investigating its role in modulating biological pathways.

Future Research Directions

  • Optimization of Synthesis: Improving yield and reducing costs through optimized reaction conditions.

  • Drug Development: Exploring its use in designing novel therapeutic peptides.

  • Biological Pathway Modulation: Investigating its effects on cellular signaling pathways.

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